3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 5747-78-4
VCID: VC10487729
InChI: InChI=1S/C22H18N2O5/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-28-17)24(29-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Molecular Formula: C22H18N2O5
Molecular Weight: 390.4 g/mol

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

CAS No.: 5747-78-4

Cat. No.: VC10487729

Molecular Formula: C22H18N2O5

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione - 5747-78-4

Specification

CAS No. 5747-78-4
Molecular Formula C22H18N2O5
Molecular Weight 390.4 g/mol
IUPAC Name 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C22H18N2O5/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-28-17)24(29-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3
Standard InChI Key MLMNIIWAGRXMHP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5

Introduction

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione is a complex organic compound featuring a unique pyrrolo[3,4-d] oxazole ring system. This compound is of interest in chemical and biological research due to its distinctive structure, which includes a furan group, a methoxyphenyl group, and a phenyl group. These substituents contribute to its chemical properties and potential biological activities.

Synthesis

The synthesis of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the search results, such compounds often require careful selection of starting materials and reaction conditions to achieve the desired structure.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione. These include:

Compound NameStructural FeaturesUnique Aspects
2,3-Diphenyl-5-(trifluoromethyl)phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dionePyrrolo[3,4-d] oxazole core with trifluoromethyl substitutionExhibits strong electron-withdrawing effects due to trifluoromethyl group
(3S,3aR,6aS)-2,5-Dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dioneMultiple chiral centers and dibenzyl substitutionPotentially different stereochemical properties influencing biological activity
5-Methyl-1H-pyrrole derivativesContains pyrrole ring but lacks the oxazole componentSimpler structure with different reactivity patterns

Future Research Directions

To fully explore the potential of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione, further studies should focus on:

  • Mechanistic Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects.

  • Interaction Studies: Understanding how this compound interacts with biological targets.

  • Synthetic Optimization: Developing more efficient synthetic routes to facilitate large-scale production.

These studies will be crucial for unlocking the therapeutic potential of this compound and related heterocyclic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator